![molecular formula C19H15N5O5S B2824364 2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396721-95-2](/img/structure/B2824364.png)
2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
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Overview
Description
The compound “2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a complex organic molecule that contains several functional groups, including nitro groups, a benzamide group, and a thienopyrazole group .
Chemical Reactions Analysis
The compound contains nitro groups, which are electron-withdrawing and can participate in various reactions. For example, nitro groups can be reduced to amino groups . The compound also contains a benzamide group, which can undergo hydrolysis to form an amine and a carboxylic acid .Scientific Research Applications
- Application : Researchers have investigated derivatives of 3-nitrophenol for their anti-inflammatory and analgesic properties. Specifically, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown promise in this regard .
- Application : Researchers developed a method to measure the stable isotope ratio of methylnitrophenols in atmospheric particulate matter. The compound served as a reference for this purpose .
- Application : 3-Nitrophenol is a precursor in the synthesis of mesalazine, demonstrating its relevance in pharmaceutical research .
- Application : 2-Methyl-3-nitrophenol serves as an internal standard in the determination of monoaromatic nitro compounds in atmospheric aerosols using high-performance liquid chromatography electrospray tandem mass spectrometry (HPLC/ESI-MS/MS) methods .
- Application : 3-Nitrophenol can be converted to its aminophenol counterpart, which has industrial applications .
Anti-Inflammatory and Analgesic Activities
Internal Standard for Stable Isotope Ratio Measurement
Precursor to Mesalazine (5-Aminosalicylic Acid)
Determination of Monoaromatic Nitro Compounds
Industrial Hydrogenation to Aminophenols
Environmental Remediation Research
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O5S/c1-11-14(3-2-4-17(11)24(28)29)19(25)20-18-15-9-30-10-16(15)21-22(18)12-5-7-13(8-6-12)23(26)27/h2-8H,9-10H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZKTDLIPUMFOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
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